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Compound of Interest

Compound Name: 8-Demethyl lvabradine

Cat. No.: B584899

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Demethyl Ivabradine, a metabolite of the heart rate-lowering drug Ivabradine, is a
compound of significant interest in cardiovascular research and drug development. As a
hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, it shares the
pharmacological target of its parent compound. This technical guide provides a detailed
overview of 8-Demethyl Ivabradine, including its chemical properties, a proposed synthesis
pathway, and methodologies for its analytical and pharmacological characterization. This
document is intended to serve as a valuable resource for professionals engaged in the study of
Ivabradine metabolism, HCN channel pharmacology, and the development of related
cardiovascular therapies.

Chemical and Physical Properties

8-Demethyl Ivabradine is characterized by the following chemical identifiers and properties.
While comprehensive experimental data is not widely published, reference standards are
available from commercial suppliers who typically provide a certificate of analysis with detailed
characterization data.
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Property Value

CAS Number 304464-97-9[1][2][3][4]
Molecular Formula C26H34N205[1][2][3][4]
Molecular Weight 454.56 g/mol

(S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-
1(6),2,4-trien-7-yl)methyl)

IUPAC Name _
(methyl)amino)propyl)-8-hydroxy-7-methoxy-
1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[2]

Synonyms S 33174[3]

Appearance Expected to be a solid

N Expected to be soluble in organic solvents such

Solubility

as DMSO and methanol.

Synthesis and Preparation

A detailed, publicly available synthesis protocol for 8-Demethyl Ivabradine is not readily found
in the scientific literature. However, based on patents describing the synthesis of Ivabradine
impurities, a plausible synthetic route can be proposed. One such approach involves starting
from 3-hydroxy-4-methoxyphenylacetic acid. The following diagram outlines a potential multi-
step synthesis workflow.
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Figure 1. Proposed synthesis workflow for 8-Demethyl Ivabradine.
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Experimental Protocol (Hypothetical)

The following provides a generalized experimental protocol based on analogous syntheses of
Ivabradine and its impurities. Specific reagents, reaction conditions, and purification methods
would require empirical optimization.

o Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 3-hydroxy-4-
methoxyphenylacetic acid is protected, for example, as a benzyl ether, to prevent unwanted
side reactions in subsequent steps.

e Amidation: The protected acid is then coupled with a suitable amine, such as 2,2-
dimethoxyethylamine, using a standard peptide coupling reagent like DCC or EDC/HOBLt to
form the corresponding amide.

e Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, such as a
Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydrobenzazepinone ring
system.

e Reduction: The intermediate is then reduced to form the tetrahydro-2H-benzo[d]azepin-2-one

core.

» Alkylation: The nitrogen of the benzazepinone is alkylated with the appropriate side chain,
(S)-3-chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-
amine, in the presence of a base.

o Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield 8-
Demethyl Ivabradine.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity, purity, and
stability of 8-Demethyl Ivabradine. Commercial suppliers of this compound as a reference
standard typically provide a data package that includes the following analyses.[2]
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Analytical Method

Expected Data and Interpretation

1H NMR

The proton NMR spectrum should be consistent
with the proposed structure, showing
characteristic signals for the aromatic, aliphatic,
and methoxy protons. The number of protons
and their splitting patterns would confirm the

connectivity of the molecule.

Mass Spectrometry (MS)

The mass spectrum should show a molecular
ion peak corresponding to the calculated
molecular weight of 8-Demethyl Ivabradine (m/z
454.56). High-resolution mass spectrometry
would provide the exact mass, confirming the

elemental composition.

High-Performance Liquid Chromatography
(HPLC)

HPLC analysis is used to determine the purity of
the compound. A single major peak with a
consistent retention time under defined

chromatographic conditions would indicate high

purity.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic
absorption bands for the functional groups
present, such as O-H stretching for the hydroxyl
group, C=0 stretching for the amide, and C-O

stretching for the ether groups.

Certificate of Analysis (CoA)

A CoA from a reputable supplier will summarize
the results of these analyses and state the purity

of the compound.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 8-Demethyl Ivabradine,

similar to methods used for lvabradine and its other metabolites.
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e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 pm particle size).

+ Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer,
pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

e Flow Rate: Typically 1.0 mL/min.

o Detection: UV detection at a wavelength where the molecule exhibits strong absorbance
(e.g., around 286 nm, similar to Ivabradine).

o Quantification: Purity is determined by the area percentage of the main peak relative to the
total peak area.

Mass Spectrometry (MS)

Mass spectral analysis can be performed using techniques such as electrospray ionization
(ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

« lonization Mode: Positive ion mode is typically used for compounds containing basic nitrogen
atoms.

o Data Acquisition: Full scan mode to identify the molecular ion, and product ion scan (MS/MS)
to obtain fragmentation patterns for structural confirmation.

Pharmacology and Mechanism of Action

8-Demethyl Ivabradine is a metabolite of Ivabradine and is presumed to act as a blocker of
the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible
for the cardiac pacemaker "funny" current (If).[5] This current plays a crucial role in regulating
the heart rate.

Signaling Pathway

The pharmacological action of lvabradine and its active metabolites is initiated by the blockade
of HCN channels in the sinoatrial node. This leads to a reduction in the slope of diastolic
depolarization, which in turn slows down the heart rate. The downstream effects of heart rate
reduction by Ivabradine have been shown to involve various signaling pathways related to
cardiac protection, including anti-inflammatory and anti-oxidative stress pathways.
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Figure 2. Proposed mechanism of action for 8-Demethyl Ivabradine.
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Experimental Protocols for Pharmacological Evaluation

In Vitro HCN Channel Blocking Assay

The activity of 8-Demethyl Ivabradine on HCN channels can be assessed using
electrophysiological techniques or high-throughput screening assays.

o Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function.
Whole-cell patch-clamp recordings from cells expressing specific HCN channel isoforms
(e.g., HCN1, HCN2, HCN4) can be used to measure the effect of 8-Demethyl Ivabradine on
the If current. The concentration-response relationship can be determined to calculate the
ICso value.

o Fluorescence-Based Assays: High-throughput screening can be performed using membrane
potential-sensitive dyes.[6] Changes in fluorescence upon channel opening and closing in
the presence of different concentrations of the compound can be used to determine its
blocking activity.

In Vivo Pharmacological Models
The effect of 8-Demethyl Ivabradine on heart rate can be evaluated in animal models.

o Telemetry in Rodents: Freely moving rats or mice can be implanted with telemetric devices to
continuously monitor their electrocardiogram (ECG) and heart rate. The administration of 8-
Demethyl Ivabradine would be expected to cause a dose-dependent reduction in heart rate.

Quantitative Data

Currently, there is a lack of publicly available quantitative pharmacological data specifically for
8-Demethyl Ivabradine. The primary active metabolite of Ivabradine is reported to be N-
desmethyl ivabradine, which circulates at approximately 40% of the concentration of the parent
drug and is equipotent.[7] Similar quantitative studies would be required to determine the
relative potency and plasma concentrations of 8-Demethyl Ivabradine.
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N-Desmethyl Ivabradine

Parameter 8-Demethyl Ivabradine .
(for comparison)
HCN Channel ICso Data not available Equipotent to lvabradine
Plasma Concentration Data not available ~40% of Ivabradine
Pharmacokinetics Data not available Half-life of ~11 hours[7]
Conclusion

8-Demethyl Ivabradine is an important metabolite of Ivabradine that warrants further
investigation to fully elucidate its pharmacological profile and contribution to the overall
therapeutic effects of the parent drug. This technical guide provides a foundational
understanding of its chemical properties, a proposed synthetic route, and the necessary
analytical and pharmacological methods for its characterization. The information presented
herein is intended to facilitate further research into this compound and its potential role in
cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [8-Demethyl Ivabradine: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584899#8-demethyl-ivabradine-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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